molecular formula C8H6Br2N2O B2687476 4-Bromo-2H-2,7-naphthyridin-1-one;hydrobromide CAS No. 2375260-09-4

4-Bromo-2H-2,7-naphthyridin-1-one;hydrobromide

Cat. No.: B2687476
CAS No.: 2375260-09-4
M. Wt: 305.957
InChI Key: YPYNSDOGYFHDHA-UHFFFAOYSA-N
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Description

4-Bromo-2H-2,7-naphthyridin-1-one;hydrobromide is a brominated naphthyridinone derivative serving as a versatile chemical intermediate in medicinal chemistry and drug discovery, particularly in the development of novel anti-cancer agents. Research has identified naphthyridinone-based small molecules as promising leads with potent in vitro cytotoxicity against a panel of cancer cell lines . An optimized compound from this series has demonstrated significant in vivo efficacy in a pancreatic cancer xenograft model, highlighting the therapeutic potential of this chemical scaffold . Mechanistic studies suggest that such compounds induce a cellular stress response, significantly increasing the expression of genes like HSPA5 and DDIT3, and activate autophagy, implicating these pathways as a major mechanism of action in pancreatic cancer models . This makes the compound a valuable building block for researchers synthesizing and optimizing new chemical entities to probe stress response pathways and autophagy mechanisms in cancer biology.

Properties

IUPAC Name

4-bromo-2H-2,7-naphthyridin-1-one;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O.BrH/c9-7-4-11-8(12)6-3-10-2-1-5(6)7;/h1-4H,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPYNSDOGYFHDHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=CNC2=O)Br.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2H-2,7-naphthyridin-1-one;hydrobromide typically involves the bromination of 2,7-naphthyridin-1-one. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position. The reaction conditions may include the use of solvents such as acetic acid or dichloromethane and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2H-2,7-naphthyridin-1-one;hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted naphthyridines, while oxidation and reduction reactions can produce corresponding oxides and reduced derivatives .

Scientific Research Applications

4-Bromo-2H-2,7-naphthyridin-1-one;hydrobromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-2H-2,7-naphthyridin-1-one;hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2H-2,7-naphthyridin-1-one;hydrobromide is unique due to its specific bromine substitution, which imparts distinct chemical and biological properties. The bromine atom can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for various research and industrial applications .

Biological Activity

4-Bromo-2H-2,7-naphthyridin-1-one;hydrobromide is a heterocyclic organic compound with a molecular formula of C9_9H6_6Br2_2N2_2O. It has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article reviews the biological activity of this compound, highlighting its mechanisms, research findings, and potential applications.

Chemical Structure and Properties

The compound features a naphthyridine core with a bromine atom at the 4-position and a ketone functional group at the 1-position. This unique arrangement contributes to its distinct biological properties.

PropertyValue
Molecular FormulaC9_9H6_6Br2_2N2_2O
Molecular Weight225.05 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study reported an IC50_{50} range of 1.7–13.2 µg/mL against DNA gyrase, suggesting its potential as a DNA-gyrase inhibitor, which is crucial for bacterial DNA replication . The introduction of bromine at specific positions has been shown to enhance antibacterial activity, making it comparable to standard antibiotics like ciprofloxacin .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines by interacting with topoisomerase II enzymes, which play a critical role in DNA replication and cell division . For instance, derivatives of naphthyridine have shown promising results in inhibiting the growth of human cancer cell lines such as HepG2 and MCF-7 .

The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets within cells:

  • Enzyme Inhibition : The compound inhibits topoisomerase II, leading to the disruption of DNA replication and cell cycle arrest.
  • Intercalation : It may intercalate into DNA, thereby preventing proper transcription and replication processes.

Case Studies

  • Antimicrobial Efficacy : A study conducted on various naphthyridine derivatives found that those with bromine substitutions exhibited enhanced activity against Gram-positive bacteria compared to their non-brominated counterparts .
  • Cancer Cell Studies : Research involving the HepG2 cell line revealed that treatment with 4-Bromo-2H-2,7-naphthyridin-1-one led to significant apoptosis rates and G2/M phase cell cycle arrest .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other similar compounds:

Compound NameCAS NumberAntimicrobial ActivityAnticancer Activity
4-Bromo-2-methylisoquinolin-1(2H)-one33930-63-1ModerateLow
4-Chloro-2H-2,7-naphthyridin-1-oneNot availableLowModerate
8-Bromo-1,6-naphthyridin-5(6H)-one155057-97-9HighModerate

Q & A

Basic Research Questions

Q. What are the key structural and physicochemical properties of 4-Bromo-2H-2,7-naphthyridin-1-one hydrobromide, and how do they influence its reactivity?

  • Answer: The compound features a bicyclic naphthyridine core with a bromine atom at position 4 and a hydrobromide counterion. Its molecular formula is C₈H₆BrN₂O·HBr , with a molecular weight of 307.97 g/mol (exact mass may vary slightly due to isotopic composition). The bromine atom enhances electrophilic substitution reactivity, while the hydrobromide salt improves solubility in polar solvents like DMF or methanol . Key properties include:

  • Solubility: Moderately soluble in organic solvents (e.g., DMSO, methanol) but poorly soluble in water.
  • Stability: Sensitive to prolonged exposure to light or moisture, requiring storage in sealed, dark containers at room temperature .
  • Reactivity: The bromine atom participates in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the lactam moiety can undergo nucleophilic substitution or oxidation .

Q. What synthetic routes are commonly employed to prepare 4-Bromo-2H-2,7-naphthyridin-1-one hydrobromide, and how can purity be optimized?

  • Answer: The compound is typically synthesized via direct bromination of 2,7-naphthyridin-1-one using bromine or N-bromosuccinimide (NBS) under controlled conditions. For example:

  • Method A: React 2,7-naphthyridin-1-one with Br₂ in acetic acid at 80°C for 12 hours (yield: ~65%) .
  • Method B: Use NBS in chloroform under UV light for regioselective bromination (yield: ~70%) .
    • Purity Optimization: Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) removes unreacted starting materials. Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water gradient) and ¹H NMR (DMSO-d₆, δ 8.2–8.5 ppm for aromatic protons) .

Q. How is the structure of 4-Bromo-2H-2,7-naphthyridin-1-one hydrobromide validated experimentally?

  • Answer:

  • Single-crystal X-ray diffraction (SC-XRD): Resolves the naphthyridine core and bromide counterion geometry. SHELX software (e.g., SHELXL-2018) is used for refinement, with R-factor < 0.05 .
  • Spectroscopic Analysis:
  • ¹H/¹³C NMR: Peaks at δ 8.3–8.6 ppm (aromatic H) and δ 160–165 ppm (lactam carbonyl) confirm the scaffold.
  • HRMS: [M+H]⁺ ion at m/z 308.97 (calculated: 308.96) .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during palladium-catalyzed cross-coupling of 4-Bromo-2H-2,7-naphthyridin-1-one hydrobromide?

  • Answer: The bromine atom’s position and steric hindrance from the naphthyridine core can lead to sluggish coupling or debromination. Optimization strategies include:

  • Ligand Selection: Bulky ligands like XPhos or SPhos improve coupling efficiency (e.g., Suzuki-Miyaura with arylboronic acids: 75–85% yield) .
  • Solvent/Base Systems: Use toluene/EtOH (3:1) with K₂CO₃ to minimize lactam ring hydrolysis.
  • Temperature Control: Reactions performed at 90–100°C prevent catalyst deactivation .

Q. How does the electronic environment of 4-Bromo-2H-2,7-naphthyridin-1-one hydrobromide influence its biological activity in medicinal chemistry studies?

  • Answer: The electron-withdrawing bromine and lactam group create a polarized scaffold, enhancing interactions with biological targets:

  • Enzyme Inhibition: DFT calculations (B3LYP/6-31G*) show a high electron density at position 4, favoring interactions with kinase ATP-binding pockets (e.g., EGFR inhibition IC₅₀: 0.8–1.2 µM) .
  • Solubility-Permeability Balance: The hydrobromide salt improves aqueous solubility (>5 mg/mL in PBS), while the planar naphthyridine core facilitates membrane penetration (logP: 1.2) .

Q. What crystallographic challenges arise when analyzing 4-Bromo-2H-2,7-naphthyridin-1-one hydrobromide, and how are they resolved?

  • Answer: Challenges include crystal twinning and weak diffraction due to the hydrobromide’s hygroscopicity. Solutions:

  • Crystallization: Use slow vapor diffusion (ether into DMSO solution) to obtain single crystals.
  • Data Collection: Cool crystals to 100 K under a nitrogen stream to reduce disorder.
  • Refinement: SHELXL’s TWIN and BASF commands correct for twinning, achieving R₁ < 0.05 .

Q. How can computational methods predict the regioselectivity of substitution reactions in derivatives of this compound?

  • Answer:

  • Density Functional Theory (DFT): Calculations (e.g., Gaussian 16) identify transition-state energies for bromine substitution. Position 4 is most reactive (activation energy ΔG‡: 15–20 kcal/mol).
  • Molecular Electrostatic Potential (MEP) Maps: Highlight nucleophilic attack sites (e.g., position 2 for SNAr reactions) .

Methodological Notes

  • Contradiction Analysis: Discrepancies in reported yields (e.g., bromination via Br₂ vs. NBS) may stem from solvent polarity or trace moisture. Replicate experiments under inert conditions (argon) are recommended .
  • Data Validation: Cross-reference spectroscopic data with PubChem entries (CID: 959558-27-1) and crystallographic databases (e.g., CCDC) to confirm structural assignments .

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